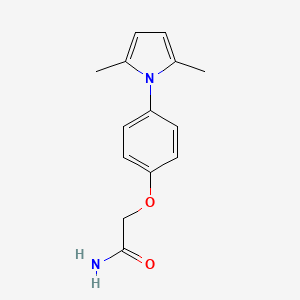
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- is a chemical compound that features a pyrrole ring, which is known for its biological activity and diverse range of applications. This compound is part of a larger class of phenoxy acetamides, which have been studied for their potential therapeutic properties .
Preparation Methods
The synthesis of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- typically involves the Paal–Knorr reaction. This reaction is used to synthesize pyrrole derivatives by condensing 3-aminobenzonitrile with 2,5-hexanedione
Chemical Reactions Analysis
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as aldehydes or carboxylic acids.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various biological targets, leading to its diverse range of activities. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- can be compared with other phenoxy acetamides and pyrrole derivatives. Similar compounds include:
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)-: Contains a similar structure but with different positional isomerism.
Phenoxy acetamide derivatives: Such as chalcone, indole, and quinoline derivatives, which have been studied for their pharmacological activities.
The uniqueness of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
92215-75-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-9-14(15)17/h3-8H,9H2,1-2H3,(H2,15,17) |
InChI Key |
ANWHGWUKRRFXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















